Septide

Descripción general

Descripción

Septide es un hexapéptido, específicamente conocido como [pGlu6,Pro9]sustancia P (SP)6-11. Es un agonista del receptor de neuroquinina 1, que actúa en un sitio distinto al de la sustancia P. Se ha demostrado que this compound induce la contracción del músculo liso en varias preparaciones in vitro, lo que lo convierte en un potente agonista funcional .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Septide se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso implica el uso de grupos protectores para evitar reacciones secundarias no deseadas. La síntesis comienza con la unión del primer aminoácido a una resina sólida, seguida de la adición gradual de aminoácidos subsiguientes. Cada adición implica la activación del grupo carboxilo del aminoácido entrante, típicamente utilizando reactivos como diciclohexilcarbodiimida (DCC) o hexafluorofosfato de benzotriazol-1-iloxi tris(dimetilamino)fosfonio (BOP), y la eliminación del grupo protector del grupo amino de la cadena peptídica en crecimiento .

Métodos de producción industrial: En un entorno industrial, la producción de this compound sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y espectrometría de masas para la caracterización .

Análisis De Reacciones Químicas

Tipos de reacciones: Septide sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar enlaces disulfuro, que pueden estabilizar su estructura.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, lo que lleva a una estructura peptídica más flexible.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos con grupos protectores apropiados en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen variantes modificadas de this compound con actividad biológica y estabilidad alteradas .

Aplicaciones Científicas De Investigación

Septide tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la contracción del músculo liso y como herramienta para estudiar la función del receptor de neuroquinina 1.

Mecanismo De Acción

Septide ejerce sus efectos uniéndose al receptor de neuroquinina 1, un receptor acoplado a proteína G. Esta unión conduce a la activación de vías de señalización intracelulares, incluida la acumulación de fosfoinosítidos, lo que finalmente provoca la contracción del músculo liso. El sitio de unión específico para this compound en el receptor de neuroquinina 1 es distinto del de la sustancia P, lo que sugiere un mecanismo de interacción único .

Compuestos similares:

Sustancia P: Un neuropéptido que también se une al receptor de neuroquinina 1 pero en un sitio diferente.

Neuroquinina A y Neuroquinina B: Otros miembros de la familia de las taquininas que interactúan con los receptores de neuroquinina.

Comparación: this compound es único en su capacidad para actuar como un potente agonista en un subsitio específico del receptor de neuroquinina 1, distinto del sitio de unión de la sustancia P. Esta interacción única permite que this compound induzca respuestas biológicas similares a las de la sustancia P pero a través de un mecanismo diferente, lo que lo convierte en una herramienta valiosa en la investigación farmacológica .

Comparación Con Compuestos Similares

Substance P: A neuropeptide that also binds to the neurokinin 1 receptor but at a different site.

Neurokinin A and Neurokinin B: Other members of the tachykinin family that interact with neurokinin receptors.

Comparison: Septide is unique in its ability to act as a potent agonist at a specific subsite on the neurokinin 1 receptor, distinct from the binding site of substance P. This unique interaction allows this compound to elicit similar biological responses as substance P but through a different mechanism, making it a valuable tool in pharmacological research .

Propiedades

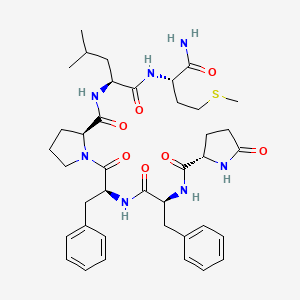

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZURPUIMYJOIL-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79775-19-2 | |

| Record name | Septide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of septide?

A1: this compound primarily targets the neurokinin-1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's interaction with the NK1 receptor differ from that of Substance P?

A2: While both this compound and substance P activate the NK1 receptor, studies suggest they might interact with distinct subsites or induce different conformational changes within the receptor. This is supported by observations that this compound often exhibits greater potency than substance P in certain assays, and its effects are differentially antagonized by NK1 antagonists compared to substance P. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of this compound binding to the NK1 receptor?

A3: this compound binding to NK1 receptors can elicit a range of physiological responses depending on the tissue. Observed effects include:

- Smooth muscle contraction: this compound induces potent contractions in various smooth muscle preparations, including the guinea pig ileum, rat urinary bladder, and rabbit iris sphincter. [, , , , , ]

- Plasma extravasation: this compound can induce plasma protein extravasation, a hallmark of inflammation, in rat skin. This effect appears to be partially mediated by nitric oxide release. []

- Cellular signaling: this compound stimulates inositol phosphate production in rat parotid glands and Chinese hamster ovary cells expressing human NK1 receptors. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound ([pGlu6,Pro9]substance P (6-11)), has the molecular formula C35H48N8O9 and a molecular weight of 724.8 g/mol.

Q5: How does the structure of this compound compare to that of substance P?

A6: this compound represents the truncated C-terminal fragment (residues 6-11) of substance P, with a pyroglutamic acid (pGlu) residue replacing glutamine at position 6. [, , , , ]

Q6: Have conformational studies been conducted on this compound?

A7: Yes, NMR and computational modeling studies suggest that this compound predominantly adopts an extended chain conformation in solution, with the proline residue at position 9 imposing some rotational restrictions. [] This is in contrast to senktide, another receptor-selective tachykinin analog, which displays a more ordered structure with a beta-turn. [] These conformational differences might contribute to their selectivity for different tachykinin receptors.

Q7: How do structural modifications of substance P affect its activity at the putative "this compound-sensitive" receptor?

A8: Research indicates that specific modifications to substance P, particularly within the C-terminal region, can significantly impact its activity at the proposed "this compound-sensitive" receptor. These observations contribute to the ongoing debate regarding NK1 receptor heterogeneity. [, , , , , , ] Key findings include:

- C-Terminal modifications: Modifications to the C-terminus of substance P often result in compounds that preferentially activate the "this compound-sensitive" receptor. [, , ] For example, [Apa9–10]‐SP, where residues 9 and 10 are replaced with a Gly-ψ(CH2-CH2)-Gly linker, displays high potency in the guinea pig ileum, a tissue suggested to express this receptor. []

- Importance of Leucine at position 10: Substituting the leucine residue at position 10 with other amino acids can profoundly influence the activity profile. For instance, [Gly9-ψ(CH2-CH2)-Leu10]SP acts as a potent NK1 agonist at the classical NK1 receptor, while [Gly9-ψ(CH2-CH2)-Gly10]SP preferentially activates the "this compound-sensitive" receptor. [] These findings highlight the critical role of the leucine side chain in determining receptor selectivity.

Q8: What is known about the pharmacokinetic properties of this compound?

A8: The provided research articles primarily focus on the in vitro pharmacology of this compound, and detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. Further in vivo studies are required to fully elucidate the pharmacokinetic profile of this compound.

Q9: Has this compound been investigated in in vivo models of disease?

A10: While in vivo data on this compound is limited within the provided papers, one study explored its effect on osteoarthritis (OA) progression in a mouse model. [] The study found that this compound administration ameliorated OA progression, potentially by preventing subchondral bone sclerosis. [] These findings suggest a possible therapeutic application for this compound in OA, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.